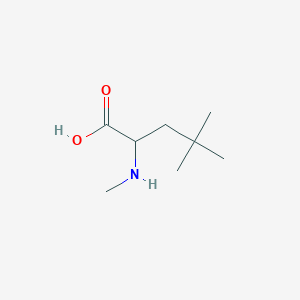

4,4-Dimethyl-2-(methylamino)pentanoic acid

Vue d'ensemble

Description

4,4-Dimethyl-2-(methylamino)pentanoic acid, also known as N,4,4-trimethylnorvaline, is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) . This compound contains a total of 30 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 1 hydroxyl .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Gas-Phase Reactions

- Alkoxy Radical Isomerization : A study by Atkinson and Aschmann (1995) examined the products of gas-phase reactions involving OH radical-initiated reactions of compounds including 2,4-dimethyl-2-pentanol. This research contributes to understanding atmospheric chemistry and the behavior of organic compounds in the environment. This can be indirectly related to the study of 4,4-Dimethyl-2-(methylamino)pentanoic acid due to the similarity in chemical structures and reactions they undergo in the atmosphere (Atkinson & Aschmann, 1995).

Chemical Synthesis and Reactions

- Synthesis of 3‐(2‐Pyrrolidinyl)‐2,4‐furandione Analogs : Research by Coppola and Damon (1990) explored the reaction of 4,4-dimethyl-3-oxobutanoic (or pentanoic) acid esters, leading to the synthesis of furandione system. This type of study is crucial for the development of new chemical compounds and materials (Coppola & Damon, 1990).

Biological and Pharmaceutical Research

- Methylglyoxal in Food and Organisms : Nemet, Varga-Defterdarović, and Turk (2006) investigated Methylglyoxal (MG), a compound formed in enzymatic and nonenzymatic reactions, similar to this compound. This research is significant in understanding the biochemical pathways and impacts of similar compounds in biological systems (Nemet, Varga-Defterdarović, & Turk, 2006).

Imaging Applications

- X-Ray Imaging Applications : A study by Gopan et al. (2021) discussed a compound similar to this compound for potential use in X-ray imaging. This highlights the compound's relevance in medical imaging technologies (Gopan, Susan, Jayadevan, & Joseph, 2021).

Microbial Transformation

- Transformation by Neurospora crassa : Research by Maugras et al. (1975) showed the microbial transformation of a compound structurally related to this compound, indicating the potential for biotechnological applications (Maugras, Lorrain, Lematre, & Granger, 1975).

Antimicrobial Studies

- Synthesis and Antimicrobial Activity : A study by Ghorab et al. (2017) involved the synthesis of derivatives from a similar compound and evaluated their antimicrobial activity. This research is vital for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science

- Polyamide Synthesis : More, Pasale, and Wadgaonkar (2010) researched the synthesis of polyamides containing compounds structurally similar to this compound. This work is significant in the field of polymer science and material engineering (More, Pasale, & Wadgaonkar, 2010).

Spectroscopy and Chemical Analysis

- Absorption and Fluorescence Spectra : Fujimoto and Inuzuka (1991) studied the absorption and fluorescence spectra of compounds related to this compound. This is essential for understanding the photophysical properties of similar chemical compounds (Fujimoto & Inuzuka, 1991).

Environmental Science

- Degradation of Organophosphorus Pesticides : Sun et al. (2016) investigated the degradation of monocrotophos, a process relevant to this compound, in environmental contexts. This provides insights into the environmental fate of similar compounds (Sun, Zhu, Yang, Chen, Liu, Zhang, Hu, Li, & Hong, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

4,4-dimethyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQSRLFMHOHZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

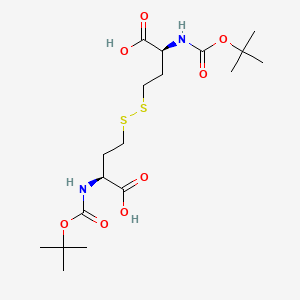

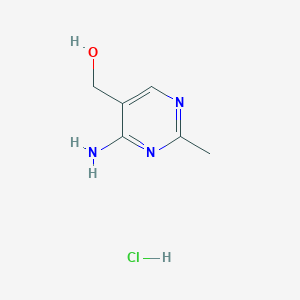

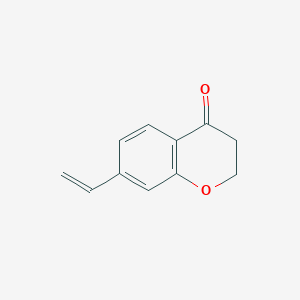

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene]](/img/structure/B3097313.png)

![2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID](/img/structure/B3097322.png)

![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

![(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine](/img/structure/B3097337.png)